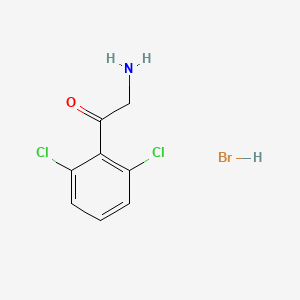

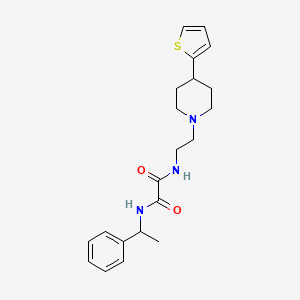

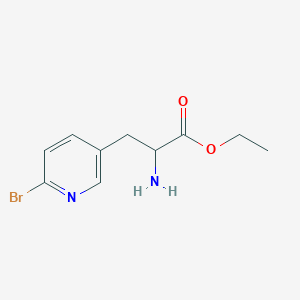

![molecular formula C20H21NO3S B2475236 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034317-00-3](/img/structure/B2475236.png)

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide, commonly known as BTCPMA, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of a specific enzyme, which makes it useful in a variety of applications.

Aplicaciones Científicas De Investigación

Synthesis Applications

- The compound has been used as an important precursor for taxane semi-synthesis, highlighting a route for synthesizing the paclitaxel side chain via a diastereoselective Staudinger reaction. This synthesis approach emphasizes the compound's utility in creating complex molecules for pharmaceutical applications (Brown et al., 1998).

Biological Activity

- Benzo[b]thiophene derivatives, similar in structure, have been synthesized to obtain new dual antidepressant drugs, demonstrating the compound's potential for therapeutic applications. These derivatives show significant activity in vitro for 5-HT1A receptor affinity and serotonin reuptake inhibition (Orús et al., 2002).

Anticancer and Antimicrobial Activity

- Novel benzophenone-thiazole derivatives, bearing structural similarities, have been synthesized and evaluated for their potent VEGF-A inhibitory activity, showcasing the compound's relevance in developing anticancer therapies (Prashanth et al., 2014).

- A range of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, incorporating different heterocyclic rings, were synthesized and screened for antitumor activity, highlighting the compound's potential in creating new cancer treatments (Yurttaş et al., 2015).

Chemical Synthesis and Optimization

- Benzo[b]thiophene-2-ylboronic acid, a closely related compound, was optimized for better cell membrane permeation to enhance its efficacy as a beta-lactamase inhibitor, which potentiates the activity of beta-lactam antibiotics. This research underscores the importance of modifying such compounds for increased pharmaceutical efficacy (Venturelli et al., 2007).

Mecanismo De Acción

Target of Action

The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Mode of Action

The compound interacts with its targets through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity toward 5-HT1A sites .

Biochemical Pathways

The compound affects the serotonin pathway . Serotonin, or 5-hydroxytryptamine (5-HT), is an important neurotransmitter consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .

Result of Action

The molecular and cellular effects of the compound’s action would be primarily related to its interaction with the 5-HT1A serotonin receptors . By modulating the activity of these receptors, the compound could potentially influence a range of physiological functions and potentially alleviate symptoms of certain psychiatric disorders .

Propiedades

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-14(11-15-13-25-19-10-6-3-7-16(15)19)21-20(22)12-24-18-9-5-4-8-17(18)23-2/h3-10,13-14H,11-12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFBMBRLLRSXCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)COC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

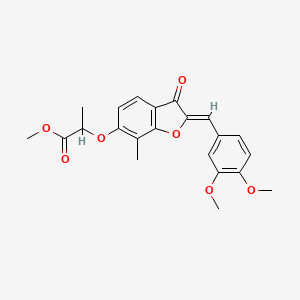

![12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B2475153.png)

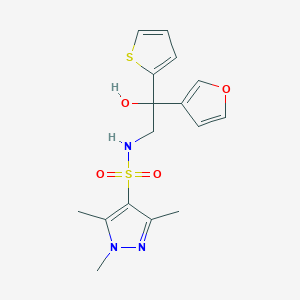

![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2475154.png)

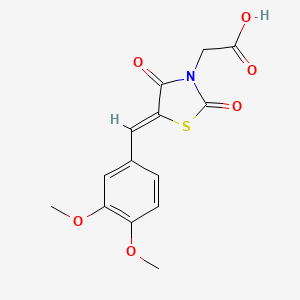

![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2475155.png)

![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2475156.png)

![3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2475170.png)